
6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide is a complex organic compound that features a quinoline core substituted with a dibromo-nitrophenoxy group and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide typically involves multiple steps:
Formation of 2,6-dibromo-4-nitrophenol: This intermediate can be synthesized by bromination of 4-nitrophenol using bromine in the presence of a suitable solvent.
Coupling Reaction: The 2,6-dibromo-4-nitrophenol is then reacted with 6-hydroxyquinoline in the presence of a base to form 6-(2,6-dibromo-4-nitrophenoxy)quinoline.
Amidation: The final step involves the reaction of 6-(2,6-dibromo-4-nitrophenoxy)quinoline with N-methylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The quinoline ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of 6-(2,6-dibromo-4-aminophenoxy)-N-methylquinoline-2-carboxamide.
Oxidation: Formation of quinoline N-oxide derivatives.
科学研究应用
6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: Use in the development of organic semiconductors or as a component in light-emitting diodes (LEDs).
Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor or receptor modulator.
作用机制
The mechanism of action of 6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide depends on its specific application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Materials Science: Its electronic properties can be exploited in devices, where it may act as an electron donor or acceptor.
相似化合物的比较
Similar Compounds
2,6-dibromo-4-nitrophenol: A precursor in the synthesis of the target compound.
6-hydroxyquinoline: Another precursor used in the synthesis.
N-methylquinoline-2-carboxamide: A structurally related compound without the dibromo-nitrophenoxy group.
Uniqueness
6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide is unique due to the combination of its quinoline core with the dibromo-nitrophenoxy and carboxamide groups, which confer specific electronic and steric properties that can be exploited in various applications.
属性
CAS 编号 |
918946-04-0 |
|---|---|
分子式 |
C17H11Br2N3O4 |
分子量 |
481.1 g/mol |
IUPAC 名称 |
6-(2,6-dibromo-4-nitrophenoxy)-N-methylquinoline-2-carboxamide |
InChI |
InChI=1S/C17H11Br2N3O4/c1-20-17(23)15-4-2-9-6-11(3-5-14(9)21-15)26-16-12(18)7-10(22(24)25)8-13(16)19/h2-8H,1H3,(H,20,23) |
InChI 键 |
IGTHHNGXGSAONI-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=NC2=C(C=C1)C=C(C=C2)OC3=C(C=C(C=C3Br)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14200330.png)
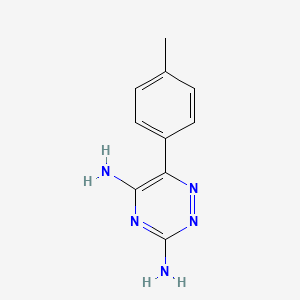

![Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-](/img/structure/B14200339.png)
![9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14200341.png)
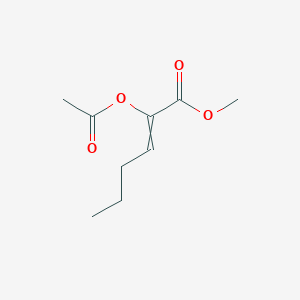
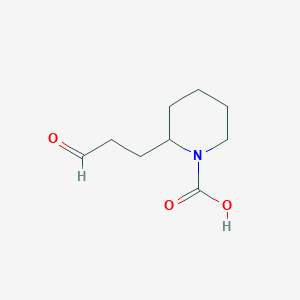

![2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14200386.png)
![9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]-](/img/structure/B14200387.png)

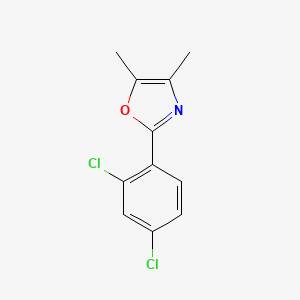
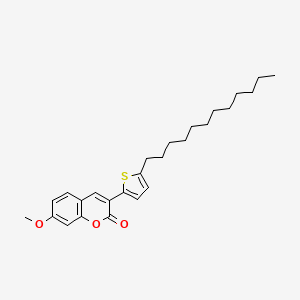
![[(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14200410.png)
